molecular formula C10H16ClN3 B1391040 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride CAS No. 1185309-80-1

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Cat. No. B1391040
CAS RN: 1185309-80-1
M. Wt: 213.71 g/mol
InChI Key: MYSDFLHWVMWWPI-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)piperidin-3-amine hydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of “1-(Pyridin-2-yl)piperidin-3-amine hydrochloride” is C10H16ClN3, and its molecular weight is 213.71 .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a key substructure in the synthesis of CGRP receptor antagonists. Two efficient syntheses of a related compound, 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, have been developed, featuring chemoselective reductive amination and Pd-catalyzed amination (Leahy et al., 2012).

Antibacterial Activity

  • Derivatives of piperidine, including compounds related to 1-(Pyridin-2-yl)piperidin-3-amine, have shown antibacterial activity. This was observed in a study where piperidine-containing pyrimidine imines and thiazolidinones were synthesized and their antibacterial properties were evaluated (Merugu, Ramesh, & Sreenivasulu, 2010).

Spectral and Pharmacological Properties

  • Studies involving reactions with piperidine leading to the opening of the pyridine ring have shown the formation of specific dienes. These compounds have been analyzed for their spectral and pharmacological properties, suggesting potential applications in medicinal chemistry (Maiboroda, Babaev, & Goncharenko, 1998).

Catalysis and Chemical Reactions

  • Piperidine derivatives play a significant role in catalytic reactions. An efficient method for asymmetric hydrogenation of pyridines, leading to the formation of piperidines with new chiral centers, has been developed. This method demonstrates the versatility of piperidine in facilitating complex chemical transformations (Glorius et al., 2004).

Synthesis of Complex Organic Compounds

  • Piperidine derivatives, including those similar to 1-(Pyridin-2-yl)piperidin-3-amine, are instrumental in the synthesis of complex organic molecules. For instance, a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound of medicinal importance, has been proposed based on the hydrogenation of specific pyrrolylpyridines (Smaliy et al., 2011).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.

properties

IUPAC Name

1-pyridin-2-ylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDFLHWVMWWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671447
Record name 1-(Pyridin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

CAS RN

1185309-80-1
Record name 1-(Pyridin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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